4-Tert-butyl-5-fluoro-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Tert-butyl-5-fluoro-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine is a synthetic organic compound with the molecular formula C16H20F2N6 and a molecular weight of 334.375. This compound is characterized by the presence of a tert-butyl group, fluorine atoms, and a piperazine ring attached to a pyrimidine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Tert-butyl-5-fluoro-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the tert-butyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Ring: This can be achieved through nucleophilic substitution reactions, where the piperazine ring is attached to the pyrimidine core.
Addition of the Tert-butyl Group: This step typically involves alkylation reactions using tert-butyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
4-Tert-butyl-5-fluoro-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Tert-butyl-5-fluoro-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-5-fluoro-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the piperazine ring can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds to 4-Tert-butyl-5-fluoro-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine include:
tert-Butyl-4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate: This compound shares a similar pyrimidine core but differs in the substituents attached to the piperidine ring.
tert-Butyl (4R,6R)-6-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl-2,2-dimethyl-1,3-dioxane-4-acetate: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-tert-butyl-5-fluoro-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N6/c1-16(2,3)13-12(18)15(22-10-20-13)24-6-4-23(5-7-24)14-11(17)8-19-9-21-14/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLVUFFBMWVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC=C3F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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